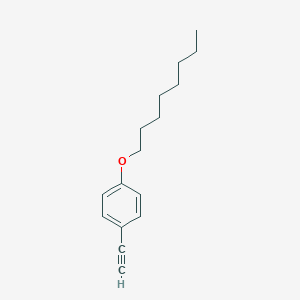

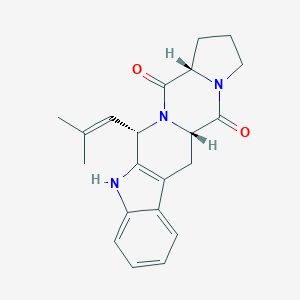

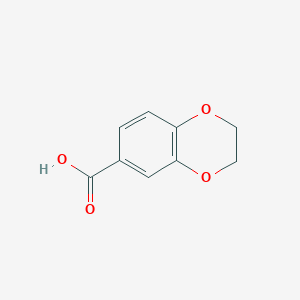

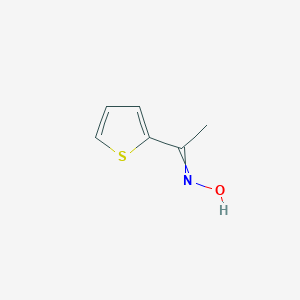

![molecular formula C22H21NO4 B160425 (3S,4S)-4-(苄基氨基)-3-羟基-2,2-二甲基-3,4-二氢苯并[g]色烯-5,10-二酮 CAS No. 1018340-07-2](/img/structure/B160425.png)

(3S,4S)-4-(苄基氨基)-3-羟基-2,2-二甲基-3,4-二氢苯并[g]色烯-5,10-二酮

描述

The enzyme indoleamine 2,3-dioxygenase (IDO) has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer. Several naphthoquinones inhibit IDO in vitro and in cells, but at low (μM) potency. Importantly, naphthoquinones reduce tumor growth in wild type mice but not in IDO-deficient mice. CAY10581 is a naphthoquinone derivative that potently inhibits IDO (IC50 = 55 nM). It is a more potent inhibitor of IDO than annulin B or 1-methyl-d-tryptophan (1MT). CAY10581 acts as a reversible uncompetitive inhibitor of IDO and demonstrates minimal impact on cell viability at 100 μM after 24 hours.

科学研究应用

吲哚胺 2,3-双加氧酶 (IDO) 的抑制

CAY-10581 是一种有效的吲哚胺 2,3-双加氧酶 (IDO) 抑制剂,该酶被认为介导某些疾病(包括癌症)相关的病理免疫抑制 . 它作为 IDO 的可逆非竞争性抑制剂起作用,并且在 24 小时后以 100 μM 的浓度对细胞活力几乎没有影响 .

癌症研究

由于其抑制 IDO 的能力,CAY-10581 已被用于癌症研究。几种萘醌在细胞和体外抑制 IDO,但效力较低(μM)。 重要的是,萘醌在野生型小鼠中减少肿瘤生长,但在 IDO 缺陷小鼠中则没有 .

生化研究

作为一种生化试剂,CAY-10581 被用于各种研究应用。 它是生化试剂和小分子抑制剂产品类别的组成部分 .

比较研究

由于其效力,CAY-10581 被用于比较研究。 它是比 1-甲基-d-色氨酸 (1MT) 或环肽 B 更有效的 IDO 抑制剂 .

药理学研究

在药理学领域,CAY-10581 用于研究 IDO 抑制对各种生物过程和疾病模型的影响 .

新型治疗剂的开发

CAY-10581 的特性使其成为开发新型治疗剂的潜在候选药物,尤其是在 IDO 途径发挥关键作用的疾病的治疗中 <a aria-label="

作用机制

Target of Action

The primary target of CAY-10581 is the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer .

Mode of Action

CAY-10581 acts as a reversible uncompetitive inhibitor of IDO . It binds to the enzyme and changes its shape, making it less able to bind to its substrate. This inhibits the function of IDO, reducing its ability to mediate immunosuppression .

Biochemical Pathways

By inhibiting IDO, CAY-10581 affects the tryptophan metabolism pathway . IDO is responsible for the initial step in the degradation of tryptophan. By inhibiting this enzyme, CAY-10581 can disrupt the normal metabolism of tryptophan, leading to changes in the levels of downstream metabolites .

Pharmacokinetics

The compound is known to be soluble in dmf and dmso , suggesting it could be well-absorbed and distributed in the body

Result of Action

The inhibition of IDO by CAY-10581 can lead to a reduction in pathological immunosuppression, which has implications for the treatment of diseases like cancer . By inhibiting IDO, CAY-10581 may enhance the immune system’s ability to recognize and destroy cancer cells .

属性

IUPAC Name |

(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHJQIQDQXGUOD-UWJYYQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

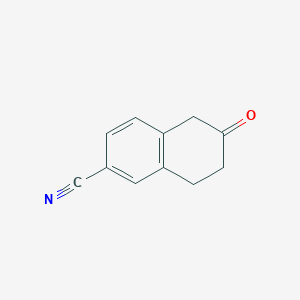

![Butane, 1-[(2-chloroethyl)thio]-3-methyl-](/img/structure/B160360.png)